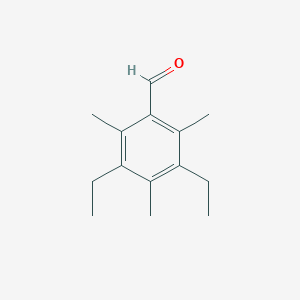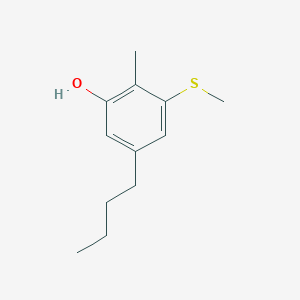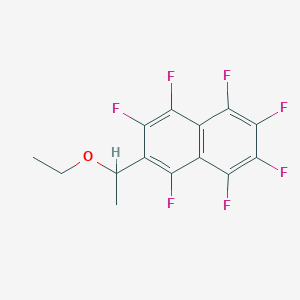![molecular formula C9H27ClP4Si3 B14395393 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane CAS No. 87636-38-2](/img/structure/B14395393.png)
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is a unique organophosphorus compound characterized by the presence of trimethylsilyl groups and a triphosphirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane typically involves the reaction of chlorophosphines with trimethylsilyl-substituted reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphanyl and silyl groups .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or lithium amide are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane involves the interaction of its phosphanyl and silyl groups with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The trimethylsilyl groups provide steric protection, enhancing the stability of these complexes .
Vergleich Mit ähnlichen Verbindungen
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Bis(trimethylsilyl) phosphite
- 1,2-Bis(trimethylsilyl)benzene
Uniqueness: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is unique due to its triphosphirane ring structure and the presence of both phosphanyl and silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
87636-38-2 |
|---|---|
Molekularformel |
C9H27ClP4Si3 |
Molekulargewicht |
378.91 g/mol |
IUPAC-Name |
(2-chloro-3-trimethylsilyltriphosphiran-1-yl)-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C9H27ClP4Si3/c1-15(2,3)13-11(10)12(13)14(16(4,5)6)17(7,8)9/h1-9H3 |
InChI-Schlüssel |
VGYCAQXGSHMJOS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)P1P(P1Cl)P([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)


![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)


![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
